4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane
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Overview
Description
4-(Pyridin-4-YL)-1,4-diazabicyclo[321]octane is a nitrogen-containing heterocyclic compound This compound is part of the diazabicyclo family, which is known for its unique bicyclic structure consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors. One common method includes the reduction of aziridines using lithium aluminum hydride (LiAlH4), which results in the formation of the bicyclic structure . Another approach involves the use of palladium-catalyzed reactions to form the desired compound from simpler starting materials .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of continuous flow chemistry and advanced catalytic systems can enhance the efficiency of the production process. These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: DDQ, catalytic hydrogenation.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure makes it a valuable scaffold for drug discovery and development . It has been explored for its antiproliferative activity against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis . Additionally, this compound is used in the synthesis of bioactive molecules and as a key intermediate in the total synthesis of complex natural products .
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins . The compound’s ability to modulate these pathways makes it a potential candidate for therapeutic applications in oncology.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with similar structural features.
8-Azabicyclo[3.2.1]octane: A related compound found in tropane alkaloids, known for its biological activity.
Piperazines: Compounds with a similar bicyclic structure, widely used in pharmaceuticals.
Uniqueness
4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane stands out due to the presence of the pyridine ring, which enhances its chemical reactivity and potential for functionalization. This unique feature allows for a broader range of applications in drug discovery and synthetic chemistry.
Properties
CAS No. |
675589-86-3 |
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Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
4-pyridin-4-yl-1,4-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H15N3/c1-4-12-5-2-10(1)14-8-7-13-6-3-11(14)9-13/h1-2,4-5,11H,3,6-9H2 |
InChI Key |
UYYLURCEMVZEDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN(C1C2)C3=CC=NC=C3 |
Origin of Product |
United States |
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